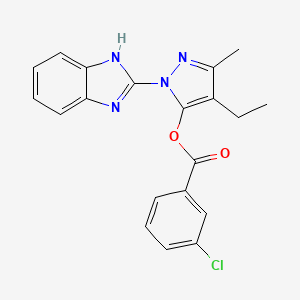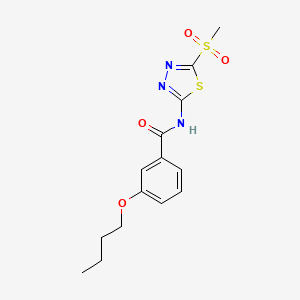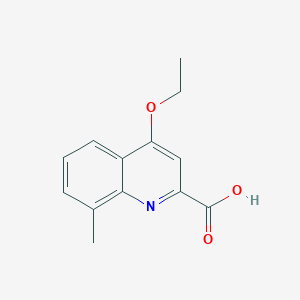
1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The compound combines the benzimidazole moiety with a pyrazole ring and a chlorobenzoate group, potentially enhancing its biological activity and making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate can undergo various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like palladium on carbon.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl 3-chlorobenzoate can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C20H17ClN4O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)-4-ethyl-5-methylpyrazol-3-yl] 3-chlorobenzoate |
InChI |
InChI=1S/C20H17ClN4O2/c1-3-15-12(2)24-25(20-22-16-9-4-5-10-17(16)23-20)18(15)27-19(26)13-7-6-8-14(21)11-13/h4-11H,3H2,1-2H3,(H,22,23) |
InChI Key |
CYEUVLZGHCZETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=NC3=CC=CC=C3N2)OC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chloro-4-methylphenyl)-7-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[4,3-e]pyrimidine](/img/structure/B12210290.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12210292.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12210295.png)
![(4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone](/img/structure/B12210301.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12210309.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B12210318.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12210320.png)
![N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B12210345.png)

![6-benzyl-N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12210359.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12210369.png)
![6-benzyl-N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12210376.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-](/img/structure/B12210391.png)
